molecular formula C18H19ClN2O2 B13730042 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride CAS No. 20503-77-9

4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride

Cat. No.: B13730042
CAS No.: 20503-77-9
M. Wt: 330.8 g/mol
InChI Key: XEDRZUZYWQWFNN-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a five-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethanolamine with aryl nitriles in the presence of a catalyst such as ruthenium(II) under neat conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Substitution reactions can introduce different substituents on the phenyl rings or the oxazole ring itself.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the oxazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl rings.

Scientific Research Applications

4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit the activity of certain enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

20503-77-9

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

1-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]propan-2-ol;hydrochloride

InChI

InChI=1S/C18H18N2O2.ClH/c1-13(21)12-19-18-20-16(14-8-4-2-5-9-14)17(22-18)15-10-6-3-7-11-15;/h2-11,13,21H,12H2,1H3,(H,19,20);1H

InChI Key

XEDRZUZYWQWFNN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)O.Cl

Origin of Product

United States

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